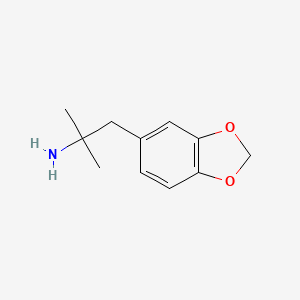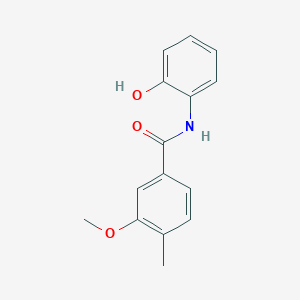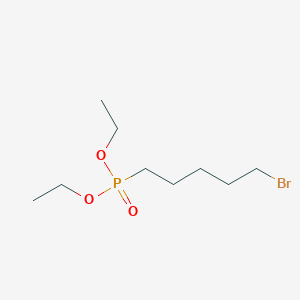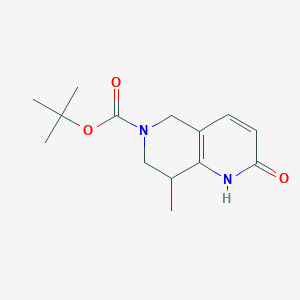
(S)-2-(Isochroman-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(Isochroman-1-yl)ethanol: is a chiral compound that belongs to the class of isochroman derivatives It is characterized by the presence of an isochroman ring system attached to an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(Isochroman-1-yl)ethanol typically involves the reduction of isochroman-1-carboxylic acid or its derivatives. One common method is the catalytic hydrogenation of isochroman-1-carboxylic acid using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (S)-2-(Isochroman-1-yl)ethanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form isochroman derivatives with different functional groups. Sodium borohydride (NaBH4) is a commonly used reducing agent.
Substitution: Substitution reactions can occur at the hydroxyl group of the ethanol moiety. For example, esterification with acyl chlorides can yield esters.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Acyl chlorides, acid anhydrides, and bases such as pyridine.
Major Products Formed:
Oxidation: Isochroman-1-carboxaldehyde, isochroman-1-carboxylic acid.
Reduction: Isochroman-1-ylmethanol.
Substitution: Isochroman-1-yl esters.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: (S)-2-(Isochroman-1-yl)ethanol is used as a building block in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology:
Enzyme Inhibition: The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.
Medicine:
Pharmaceuticals: this compound derivatives have shown promise in the development of new drugs, particularly for their potential anti-inflammatory and analgesic properties.
Industry:
Materials Science: The compound is used in the development of novel materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (S)-2-(Isochroman-1-yl)ethanol involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
- Isochroman-1-ylmethanol
- Isochroman-1-carboxylic acid
- Isochroman-1-yl esters
Comparison: (S)-2-(Isochroman-1-yl)ethanol is unique due to its chiral nature and the presence of both an isochroman ring and an ethanol moiety. This combination imparts specific chemical and physical properties that differentiate it from other isochroman derivatives. For example, its chiral nature makes it valuable in asymmetric synthesis, whereas other similar compounds may not possess this characteristic.
Propiedades
Fórmula molecular |
C11H14O2 |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
2-(3,4-dihydro-1H-isochromen-1-yl)ethanol |
InChI |
InChI=1S/C11H14O2/c12-7-5-11-10-4-2-1-3-9(10)6-8-13-11/h1-4,11-12H,5-8H2 |
Clave InChI |
JXIIBWMBZVKXBX-UHFFFAOYSA-N |
SMILES canónico |
C1COC(C2=CC=CC=C21)CCO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
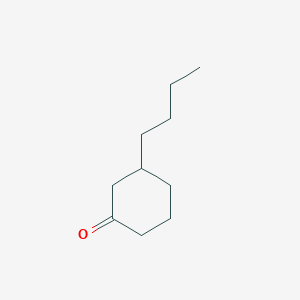
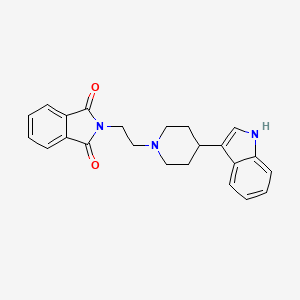
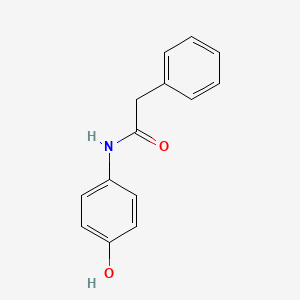
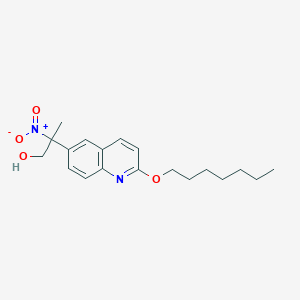
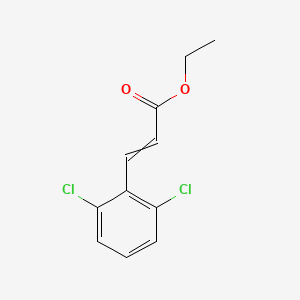
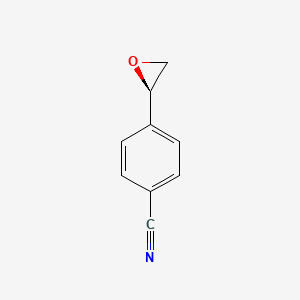
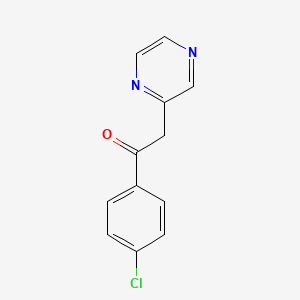
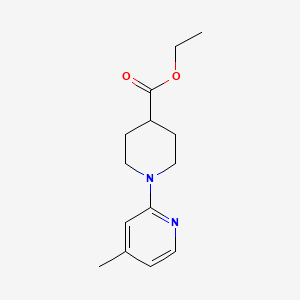
![Phenol, 4,4'-[1,8-octanediylbis(oxy)]bis-](/img/structure/B8771662.png)
